molecular formula C19H20ClN2OS+ B14967270 1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B14967270
M. Wt: 359.9 g/mol
InChI Key: HTVIRPDZJZOEAN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a heterocyclic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazine core with substituted phenyl groups

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamine derivatives with sulfonium salts under basic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of electron-withdrawing groups, leading to the formation of various substituted derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20ClN2OS+

Molecular Weight

359.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C19H20ClN2OS/c1-14-3-5-15(6-4-14)19(23)13-21(17-9-7-16(20)8-10-17)18-22(19)11-2-12-24-18/h3-10,23H,2,11-13H2,1H3/q+1

InChI Key

HTVIRPDZJZOEAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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